molecular formula C18H32Cl2N2O2 B4996423 1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4996423
M. Wt: 379.4 g/mol
InChI Key: NNLGOWRKZDHTAA-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-methyl-4-propan-2-ylphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-3-phenoxypropan-2-ol: Similar structure but lacks the methyl and propan-2-yl groups.

    1-(4-Ethylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the methyl and propan-2-yl groups can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.2ClH/c1-14(2)18-6-5-17(11-15(18)3)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h5-6,11,14,16,21H,7-10,12-13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLGOWRKZDHTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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